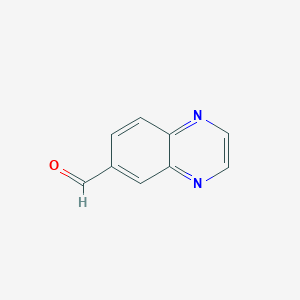

Quinoxaline-6-carbaldehyde

Overview

Description

Quinoxaline-6-carbaldehyde is a chemical compound that belongs to the quinoxaline family, characterized by a fused ring structure consisting of a benzene ring and a pyrazine ring. The aldehyde group at the 6th position makes it a versatile intermediate for various chemical syntheses and applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of quinoxaline derivatives, including those with carbaldehyde groups, can be achieved through various methods. For instance, a direct cross-coupling of quinoxalines with methanol has been reported to produce 2-quinoxalinyl carbaldehyde dimethyl acetals, which can be readily converted into 2-quinoxalinyl carbaldehydes under acidic conditions . Another approach involves the one-pot synthesis of quinoline-8-carbaldehyde compounds through the reaction of ethyl 2-(chloromethyl)-8-formylquinoline-3-carboxylate with substituted phenols, followed by intramolecular cyclization . Additionally, the synthesis of selected quinolinecarbaldehydes has been compared using classical methods such as Reimer-Tiemann, Vilsmeier-Haack, and Duff aldehyde synthesis, highlighting the importance of these methods in the formylation of quinoline derivatives .

Molecular Structure Analysis

The molecular structure of quinoxaline-6-carbaldehyde derivatives has been characterized using various spectroscopic techniques. For example, the structures of novel quinoline-8-carbaldehydes were supported by IR, ^1H NMR, ^13C NMR, MS, and elemental analysis . The structures of quinolinecarbaldehyde Schiff base derivatives were determined by single-crystal X-ray diffraction measurements . Furthermore, the molecular structures of dichloridobis(triphenylphosphine) ruthenium(II) complexes with quinoline-2-carbaldehyde hydrazone were elucidated by X-ray analysis .

Chemical Reactions Analysis

Quinoxaline-6-carbaldehyde and its derivatives participate in various chemical reactions. For instance, 8-quinoline-carbaldehyde reacts with iridium complexes to form acylhydrido complexes, which can undergo further reactions to form cationic dinuclear complexes with potential catalytic activity . The chemoselective oxidation of 4-methylquinolines into quinoline-4-carbaldehydes using hypervalent iodine(III) reagents as oxidants has been described, showcasing a metal-free and mild reaction condition .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoxaline-6-carbaldehyde derivatives have been extensively studied. Vibrational spectra of quinoline-4-carbaldehyde were recorded and analyzed using experimental and theoretical methods, providing insights into the molecule's structure and thermodynamic properties . Novel quinoxaline derivatives have been synthesized and characterized, with studies on their nonlinear optical properties, molecular docking, antibacterial, antioxidant, and anticancer activities, demonstrating their potential in various biological applications .

Scientific Research Applications

Antimicrobial Activity

Field: Pharmacology Application: Quinoxaline derivatives, including Quinoxaline-6-carbaldehyde, have been found to exhibit antimicrobial activity . They are used in the development of antibiotics against bacterial infections . Methods: The antimicrobial activity is usually evaluated using disk diffusion method and minimum inhibitory concentration (MIC) determination . Results: The results vary depending on the specific derivative and the strain of bacteria tested .

Anti-Amoebic and Anti-Proliferative Activity

Field: Pharmacology Application: Quinoxaline derivatives have shown anti-amoebic and anti-proliferative activities . Methods: The anti-amoebic activity is typically evaluated using in vitro assays against amoebic strains . Results: The results vary depending on the specific derivative and the strain of amoeba tested .

Hypoglycemic and Anti-Glaucoma Activity

Field: Pharmacology Application: Some quinoxaline derivatives have been found to exhibit hypoglycemic and anti-glaucoma activities . Methods: The hypoglycemic activity is usually evaluated using in vivo assays in animal models . Results: The results vary depending on the specific derivative and the model used .

Antiviral Activity

Field: Virology Application: Quinoxaline derivatives have shown antiviral activities . Methods: The antiviral activity is typically evaluated using in vitro assays against viral strains . Results: The results vary depending on the specific derivative and the strain of virus tested .

Cytotoxic with Anticancer and Antitumor Activity

Field: Oncology Application: Quinoxaline derivatives have shown cytotoxic effects with anticancer and antitumor activities . Methods: The anticancer and antitumor activities are usually evaluated using in vitro assays against cancer cell lines . Results: The results vary depending on the specific derivative and the type of cancer cell line tested .

Antithrombotic Activity

Field: Pharmacology Application: Some quinoxaline derivatives have been found to exhibit antithrombotic activities . Methods: The antithrombotic activity is usually evaluated using in vivo assays in animal models . Results: The results vary depending on the specific derivative and the model used .

Anti-HIV Agents

Field: Virology Application: Some quinoxaline derivatives have been found to exhibit anti-HIV activities . Methods: The anti-HIV activity is typically evaluated using in vitro assays against HIV strains . Results: The results vary depending on the specific derivative and the strain of HIV tested .

Anti-Inflammatory and Analgesic Activity

Field: Pharmacology Application: Quinoxaline derivatives have shown anti-inflammatory and analgesic activities . Methods: The anti-inflammatory and analgesic activities are usually evaluated using in vivo assays in animal models . Results: The results vary depending on the specific derivative and the model used .

Use in Dyes and Electroluminescent Materials

Field: Material Science Application: Quinoxaline derivatives have found applications as dyes and efficient electroluminescent materials . Methods: The properties of these materials are usually evaluated using various spectroscopic techniques . Results: The results vary depending on the specific derivative and the application .

Use in Organic Semiconductors

Field: Material Science Application: Some quinoxaline derivatives have been used in the development of organic semiconductors . Methods: The properties of these semiconductors are usually evaluated using various electrical and optical measurements . Results: The results vary depending on the specific derivative and the application .

Use in Solar Cell Applications

Field: Renewable Energy Application: Quinoxaline derivatives have been used in the development of organic sensitizers for solar cell applications . Methods: The properties of these sensitizers are usually evaluated using various electrical and optical measurements . Results: The results vary depending on the specific derivative and the application .

Use in Polymeric Optoelectronic Materials

Field: Material Science Application: Quinoxaline derivatives have been used in the development of polymeric optoelectronic materials . Methods: The properties of these materials are usually evaluated using various spectroscopic techniques . Results: The results vary depending on the specific derivative and the application .

Bacteriocides and Insecticides

Field: Pharmacology Application: Quinoxaline derivatives have been found to exhibit bacteriocidal and insecticidal activities . Methods: The bacteriocidal and insecticidal activities are usually evaluated using in vitro assays against bacterial strains and insects . Results: The results vary depending on the specific derivative and the strain of bacteria or insect tested .

Antitubercular Agents

Field: Pharmacology Application: Some quinoxaline derivatives have been found to exhibit antitubercular activities . Methods: The antitubercular activity is typically evaluated using in vitro assays against tubercular strains . Results: The results vary depending on the specific derivative and the strain of tuberculosis tested .

Anti-Schizophrenia Agents

Field: Psychiatry Application: Quinoxaline derivatives have been used in the development of drugs used to treat schizophrenia . Methods: The anti-schizophrenia activity is usually evaluated using in vivo assays in animal models . Results: The results vary depending on the specific derivative and the model used .

Anti-AIDS Agents

Field: Virology Application: Some quinoxaline derivatives have been found to exhibit anti-AIDS activities . Methods: The anti-AIDS activity is typically evaluated using in vitro assays against HIV strains . Results: The results vary depending on the specific derivative and the strain of HIV tested .

Anti-Plant Virus Agents

Field: Virology Application: Quinoxaline derivatives have been used in the development of drugs used to treat plant viruses . Methods: The anti-plant virus activity is usually evaluated using in vitro assays against plant virus strains . Results: The results vary depending on the specific derivative and the strain of plant virus tested .

DNA-Cleaving Agents

Field: Biochemistry Application: Quinoxaline derivatives have been used as DNA-cleaving agents . Methods: The DNA-cleaving activity is usually evaluated using in vitro assays against DNA strands . Results: The results vary depending on the specific derivative and the type of DNA strand tested .

Safety And Hazards

Quinoxaline-6-carbaldehyde should be handled with care to avoid dust formation . Avoid breathing mist, gas or vapours . Avoid contacting with skin and eye . Use personal protective equipment . Wear chemical impermeable gloves . Ensure adequate ventilation . Remove all sources of ignition . Evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .

Future Directions

Quinoxaline has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . The last few decades have witnessed several publications utilizing quinoxaline scaffolds for the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials and organic sensitizers for solar cell applications and polymeric optoelectronic materials . Therefore, to fulfill the need of the scientific community, tremendous effort has been observed in the development of newer synthetic strategies as well as novel methodologies to decorate the quinoxaline scaffold with proper functional groups .

properties

IUPAC Name |

quinoxaline-6-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O/c12-6-7-1-2-8-9(5-7)11-4-3-10-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGOIXUFOAODGNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN=C2C=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30354124 | |

| Record name | Quinoxaline-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quinoxaline-6-carbaldehyde | |

CAS RN |

130345-50-5 | |

| Record name | Quinoxaline-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinoxaline-6-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazin-1-one](/img/structure/B160634.png)

![8,9-Dichloro-2,3,4,4A-tetrahydro-1H-pyrazino[1,2-A]quinoxalin-5(6H)-one hydrochloride](/img/structure/B160667.png)